L-Alanine-2-d

Overview

Description

L-alanine-2-d is an important building block in many biochemical and physiological processes. It is an amino acid derivative and is widely used in scientific research due to its unique properties.

Scientific Research Applications

Metabolic Significance in Bacterial Growth and Biofilm Formation

L-Alanine-2-d (d-Alanine) plays a crucial role in bacterial metabolism, particularly in the synthesis of cell wall peptidoglycan. Studies have demonstrated that the metabolic pathway of d-alanine is vital for the growth and biofilm formation of bacteria like Streptococcus mutans, a significant factor in dental caries. The d-Ala metabolism-associated enzymes, alanine racemase, and d-alanine-d-alanine ligase, are potential targets for inhibitors, offering avenues for new treatments in dental care (Qiu et al., 2016).

Importance in Mammalian Systems

Research on d-Alanine, including other d-amino acids, has grown due to its functional significance in mammalian nervous and endocrine systems. Understanding d-Alanine's distribution, origin, function, and implications in disease is pivotal in advancing our knowledge of these physiological processes (Lee, Qiu, & Sweedler, 2020).

Application in Microbial Fermentation for L-Alanine Production

L-Alanine has diverse applications in food, pharmaceuticals, and as a substrate for engineered thermoplastics. Efficient microbial fermentation methods for L-Alanine production have been developed, like the use of a thermo-regulated genetic switch in Escherichia coli to dynamically control the expression of L-alanine dehydrogenase, enhancing production efficiency (Zhou et al., 2015).

Role in Antibacterial Drug Development

Alanine racemase, an enzyme that interconverts L-Alanine and d-Alanine, is a potential target for antimicrobial drug development due to its uniqueness in bacteria. This enzyme's inhibition could lead to bacterial cell wall defects, presenting a promising approach for developing new antibiotics (Azam & Jayaram, 2015).

Enzymatic Applications and Biotechnology

Alanine dehydrogenase (AlaDH) plays a central role in microbial metabolism, catalyzing the reversible conversion of L-Alanine to pyruvate. This enzyme's properties have significant applications in pharmaceutical, environmental, and food industries, highlighting the versatility of L-Alanine in various biotechnological applications (Dave & Kadeppagari, 2019).

Biosensing and Analytical Applications

The development of biosensors for d-Alanine, such as those based on enzymatic reactions and nanomaterials, has significant analytical applications. These biosensors can detect d-Alanine in various samples, including human serum, indicating their potential in clinical diagnostics and research (Shoja, Rafati, & Ghodsi, 2017).

Mechanism of Action

Target of Action

L-Alanine-2-d primarily targets the D-alanine:D-alanine ligase (DdlA) . DdlA is an effective target for drug development to combat against Mycobacterium tuberculosis (Mtb), which threatens human health globally . DdlA supplies a substrate of D-alanyl-D-alanine for peptidoglycan crosslinking by catalyzing the dimerization of two D-alanines .

Mode of Action

This compound, as a non-essential amino acid, is produced from pyruvate by transamination . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . It acts as a buffer, helping to regulate the pH levels in different tissues and bodily fluids . By accepting or donating protons, alanine helps prevent drastic changes in pH, which are detrimental to cellular functions .

Biochemical Pathways

This compound is derived from intermediates of central metabolism, mostly the citric acid cycle, in one or two steps . It plays a significant role in energy metabolism, particularly glucose metabolism . During periods of intense physical activity or fasting, alanine can be converted into glucose through a process called gluconeogenesis . NADH-dependent alanine dehydrogenase catalyzes the synthesis of L-alanine from pyruvate, the final product of the EMP pathway .

Pharmacokinetics

Since peptides are generally freely filtered by the kidneys, glomerular filtration and subsequent renal metabolism by proteolysis contribute to the elimination of many therapeutic peptides .

Result of Action

The action of this compound results in the inhibition of D-alanine:D-alanine ligase, which is more strongly inhibited than alanine racemase . This inhibition affects the synthesis of peptidoglycan, a major component of the bacterial cell wall . In addition to its metabolic functions, alanine is also important in the synthesis of other amino acids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances . .

properties

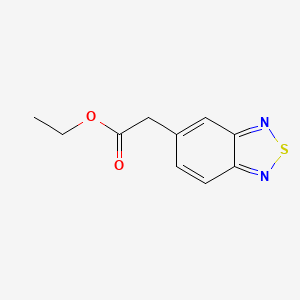

IUPAC Name |

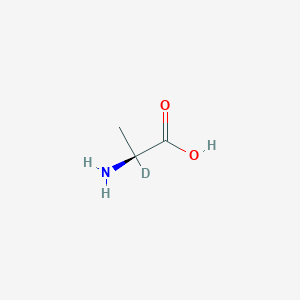

(2S)-2-amino-2-deuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-MYSWAXPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@](C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444235 | |

| Record name | L-Alanine-2-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21386-65-2 | |

| Record name | L-Alanine-2-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1600552.png)

![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide](/img/structure/B1600557.png)